molecular formula C19H17ClN2O2 B2482396 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide CAS No. 1798510-87-8

5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide

Cat. No.: B2482396
CAS No.: 1798510-87-8
M. Wt: 340.81
InChI Key: BGPWZJMVSNZMQI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-chlorophenyl and 2-isopropylphenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Batch or continuous flow reactors: to optimize reaction conditions.

    Catalysts: to enhance reaction rates and yields.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation products: Oxazole N-oxides.

    Reduction products: Amines or alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal chemistry: As a lead compound for the development of new drugs.

    Biological research: Studying its effects on various biological pathways.

    Industrial applications: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide involves:

    Binding to specific molecular targets: Such as enzymes or receptors.

    Modulation of biological pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)oxazole-2-carboxamide
  • N-(2-isopropylphenyl)oxazole-2-carboxamide

Uniqueness

  • Structural uniqueness : The combination of the 4-chlorophenyl and 2-isopropylphenyl groups in the oxazole ring.
  • Biological activity : Potentially different pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-propan-2-ylphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12(2)15-5-3-4-6-16(15)22-18(23)19-21-11-17(24-19)13-7-9-14(20)10-8-13/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPWZJMVSNZMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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